Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzodioxole, a pyrazole, an oxazine, and a piperidine . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The benzodioxole, pyrazole, oxazine, and piperidine rings would likely contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could affect its solubility and stability .Scientific Research Applications
Acetyl-CoA Carboxylase Inhibitors
The compound has been utilized in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, which are crucial in the regulation of fatty acid metabolism. The synthesis involved a streamlined 10-step process, highlighting the compound's role in creating complex molecular structures with potential therapeutic applications (Kim Huard et al., 2012).
Antimicrobial and Antifungal Agents
Research has also explored the synthesis of new pyrazoline and pyrazole derivatives incorporating the compound, demonstrating significant antimicrobial and antifungal activities. These studies suggest the potential of such derivatives in developing new treatments for infectious diseases (S. Y. Hassan, 2013).
Antitumor Activities
The compound's derivatives have been investigated for their antitumor activities, offering a promising avenue for cancer therapy. The synthesis of innovative heterocycles incorporating a thiadiazole moiety, derived from the compound, has shown potential against the cotton leafworm, Spodoptera littoralis, indicating a broader spectrum of biological activities (A. Fadda et al., 2017).
Enzymatic Activity Enhancement
The compound's derivatives have been shown to enhance the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellulose. This suggests potential applications in biofuel production and the biotechnology sector, where enzymatic efficiency is crucial (Mohamed Abd & Gawaad Awas, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-2-29-23(28)26-11-9-24(10-12-26)27-19(17-5-3-4-6-20(17)32-24)14-18(25-27)16-7-8-21-22(13-16)31-15-30-21/h3-8,13,19H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUKUBUAZZQGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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